2,2'-Diacetyl-9,9'-spirobifluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Diacetyl-9,9’-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diacetyl-9,9’-spirobifluorene typically involves the acetylation of 9,9’-spirobifluorene. One common method is the Friedel-Crafts acylation reaction, where 9,9’-spirobifluorene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
While specific industrial production methods for 2,2’-Diacetyl-9,9’-spirobifluorene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Diacetyl-9,9’-spirobifluorene undergoes various types of chemical reactions, including:
Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Reduction: Formation of 2,2’-di(hydroxyethyl)-9,9’-spirobifluorene.
Oxidation: Formation of 2,2’-dicarboxy-9,9’-spirobifluorene.
Substitution: Formation of various substituted spirobifluorene derivatives depending on the electrophile used.
Scientific Research Applications
2,2’-Diacetyl-9,9’-spirobifluorene has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge-transport properties.
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the development of sensors for detecting various chemical species due to its ability to undergo specific reactions that produce detectable signals.
Mechanism of Action
The mechanism of action of 2,2’-Diacetyl-9,9’-spirobifluorene in its applications is largely based on its electronic properties. The spirobifluorene core provides a rigid, planar structure that facilitates efficient charge transport. The acetyl groups can participate in various chemical reactions, allowing for functionalization and tuning of the compound’s properties. In organic electronics, for example, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-9,9’-spirobifluorene: Similar structure but with only one acetyl group, leading to different reactivity and properties.
9,9’-Spirobifluorene: The parent compound without acetyl groups, used as a precursor for various derivatives.
2,2’,7,7’-Tetrakis(2,4-bifluorophenyl)spiro-9,9’-bifluorene: A fluorinated derivative with enhanced electronic properties for specific applications.
Uniqueness
2,2’-Diacetyl-9,9’-spirobifluorene is unique due to the presence of two acetyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to its mono-acetylated or non-acetylated counterparts. This makes it a versatile compound for various applications in organic electronics, material science, and chemical sensing.
Properties
IUPAC Name |
1-(2'-acetyl-9,9'-spirobi[fluorene]-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O2/c1-17(30)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)26-10-6-4-8-22(26)24-14-12-20(18(2)31)16-28(24)29/h3-16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLANAMJWVQMQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463588 |
Source
|
Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22824-83-5 |
Source
|
Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.